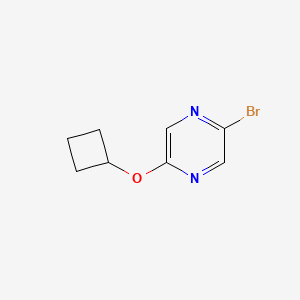

2-Bromo-5-cyclobutoxypyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-cyclobutoxypyrazine: is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure allows for selective functionalization, making it a valuable building block in drug discovery . For instance, it can be used to create novel boronic acid derivatives with potential anticancer, antibacterial, and antiviral activities .

Organic Synthesis

In organic chemistry, 2-Bromo-5-cyclobutoxypyrazine serves as a versatile intermediate. It can undergo reactions such as palladium-catalyzed cross-coupling to form complex organic structures, which are essential in the development of new materials and chemicals .

Drug Discovery

The compound’s unique structure is beneficial in fragment-based drug discovery (FBDD), where it can be incorporated into larger, biologically active molecules. This approach is crucial for developing new therapeutic agents with improved efficacy and safety profiles .

Pharmacology

In pharmacological studies, 2-Bromo-5-cyclobutoxypyrazine can be used to modify the pharmacokinetic properties of drug candidates. Its incorporation into drug molecules can influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, leading to better therapeutic outcomes .

Chemical Research

This compound is also significant in chemical research, particularly in studies involving C–N bond formation. It can act as a substrate in copper-catalyzed selective amination processes, which are fundamental in the synthesis of nitrogen-containing heterocycles .

Agricultural Chemistry

While direct applications of 2-Bromo-5-cyclobutoxypyrazine in agriculture are not well-documented, its derivatives could potentially be explored for the development of novel pesticides or herbicides. The bromine atom in its structure could confer unique biological activities that are effective against agricultural pests .

Safety And Hazards

properties

IUPAC Name |

2-bromo-5-cyclobutyloxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-4-11-8(5-10-7)12-6-2-1-3-6/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXLCAOZFBAASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-cyclobutoxypyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide](/img/structure/B2899914.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2899915.png)

![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2899921.png)

![N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2899922.png)

![1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2899926.png)

![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride](/img/structure/B2899934.png)